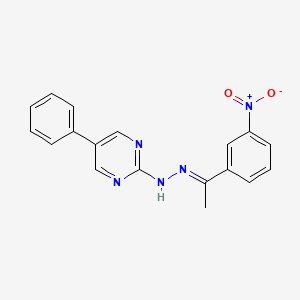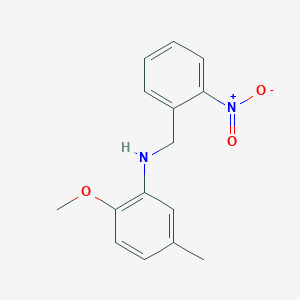![molecular formula C19H16O6 B5714049 methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, also known as Methyl 4-[4-Methoxyphenyl]-2-Oxo-2H-Chromen-7-Yloxy]Acetate, is an organic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that is widely used in scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves the interaction of the coumarin moiety with metal ions, resulting in a change in the fluorescence emission of the compound. This change in fluorescence emission can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has no known biochemical or physiological effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate in lab experiments is its high sensitivity and selectivity for detecting metal ions in biological systems. However, one of the main limitations of using this compound is its potential toxicity to living organisms, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate. One direction is to explore its potential as a photosensitizer for photodynamic therapy, as this technique has shown promise in the treatment of cancer and other diseases. Another direction is to investigate its potential as a fluorescent probe for detecting other metal ions in biological systems, as this may lead to the development of new diagnostic tools for various diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop new methods for synthesizing it in a more efficient and cost-effective manner.
Méthodes De Synthèse
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The most commonly used method for synthesizing this compound involves the reaction of 4-hydroxycoumarin with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction produces 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-ol, which is then reacted with methyl chloroacetate to produce methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate.
Applications De Recherche Scientifique
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a fluorescent probe for detecting metal ions such as copper, zinc, and iron in biological systems. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Propriétés
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)16-10-18(20)25-17-9-14(7-8-15(16)17)24-11-19(21)23-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEQHPIKEFZQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)


![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)

![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)